The compound is identified by the Chemical Abstracts Service (CAS) number 1215372-00-1. It falls under the category of nitrogen-containing heterocycles, specifically thiazoles, which are five-membered rings containing sulfur and nitrogen atoms. Thiazol-5-ylmethanamine dihydrochloride is synthesized from thiazole through reactions involving formaldehyde and ammonium chloride.
The synthesis of thiazol-5-ylmethanamine dihydrochloride typically involves the following steps:
Thiazol-5-ylmethanamine dihydrochloride features a thiazole ring with a methanamine side chain. The molecular formula is , reflecting its composition of carbon, hydrogen, nitrogen, sulfur, and chlorine.
Key structural data includes:
InChI=1S/C4H6N2S.2ClH/c5-1-4-2-6-3-7-4;;/h2-3H,1,5H2;2*1H
URVNRCYESACKMV-UHFFFAOYSA-N
This structure contributes to the compound's reactivity and biological activity.
Thiazol-5-ylmethanamine dihydrochloride can undergo several types of chemical reactions:
The reactions yield various products:
Thiazol-5-ylmethanamine dihydrochloride interacts with various biological targets, including enzymes and receptors. Its mechanism of action involves the following:
Thiazol-5-ylmethanamine dihydrochloride exhibits several notable physical properties:
The chemical properties include:
Relevant data regarding melting point, boiling point, or specific heat capacity may vary based on experimental conditions but are generally favorable for laboratory use.
Thiazol-5-ylmethanamine dihydrochloride has diverse applications across various fields:
Thiazole derivatives have been integral to pharmaceutical innovation since the early 20th century, with seminal discoveries like vitamin B1 (thiamine) establishing their biological relevance. The Hantzsch synthesis (1882) enabled systematic access to thiazole scaffolds, accelerating drug development [1] [8]. By the 1950s, sulfathiazole emerged as a pioneering antibacterial agent, validating thiazole’s therapeutic potential. Modern oncology drugs (e.g., dasatinib for leukemia) and antivirals (e.g., ritonavir for HIV) underscore the moiety’s enduring impact [1] [4]. The emergence of Thiazol-5-ylmethanamine dihydrochloride (CAS 1215372-00-1) represents a strategic evolution—functionalizing the core thiazole ring with an amine group to enhance target engagement and pharmacokinetics [3] [7].
Table 1: Key Thiazole-Based Drugs and Their Therapeutic Applications
Drug Name | Therapeutic Category | Biological Target | Year Introduced |
---|---|---|---|
Sulfathiazole | Antibacterial | Dihydropteroate synthase | 1939 |
Ritonavir | Antiretroviral | HIV-1 protease | 1996 |
Dasatinib | Antineoplastic | BCR-Abl tyrosine kinase | 2006 |
Febuxostat | Anti-gout | Xanthine oxidase | 2009 |
Mirabegron | Urinary incontinence | β3-adrenoceptor | 2011 |
Thiazole’s electronic versatility arises from its aromatic 6π-electron system, where sulfur contributes polarizability and nitrogen enables hydrogen bonding. This allows interactions with diverse biological targets [1] [9]. The ring’s acidic proton at C-2 facilitates nucleophilic substitutions, making it a synthetic linchpin for derivatization. In Thiazol-5-ylmethanamine dihydrochloride, the 5-position modification optimizes steric accessibility for target binding [4] [8]. Clinically, thiazoles demonstrate polypharmacology:
The primary amine in Thiazol-5-ylmethanamine dihydrochloride (molecular formula: C₄H₈Cl₂N₂S; MW: 187.08 g/mol) enables three critical pharmacological enhancements:
Table 2: Impact of Amine Functionalization on Thiazole Properties
Property | Thiazole (Parent) | Thiazol-5-ylmethanamine Dihydrochloride | Pharmacological Advantage |
---|---|---|---|
Water Solubility | Low (1.2 mg/mL) | High (12.6 mg/mL predicted) | Enhanced oral bioavailability |
Chemical Reactivity | Electrophilic C-2 | Nucleophilic -NH₂ group | Enables covalent bioconjugation |
Target Binding | π-π stacking only | H-bond donation + π-π stacking | Improved enzyme inhibition potency |
Derivatization | Limited to C-2/4 | Amine-directed modifications | Diverse analog synthesis (e.g., amides, imines) |
The compound’s crystal structure (PubChem CID: 49757586) confirms planarity of the thiazole ring, with the amine group angled optimally for protein interactions [3]. Synthetic routes exploit this amine for chemoselective reactions—e.g., Ugi multicomponent couplings—to generate libraries for high-throughput screening [8] [9]. As such, Thiazol-5-ylmethanamine dihydrochloride epitomizes rational pharmacophore engineering, bridging classical heterocyclic chemistry and modern drug discovery.
CAS No.: 13497-85-3
CAS No.: 3530-53-8
CAS No.: 35589-37-8
CAS No.:
CAS No.: 3459-94-7
CAS No.: 7269-72-9